REACTION_CXSMILES
|
[Cl:1]Cl.C([NH:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[CH3:12])=O.CO>C(Cl)(Cl)Cl>[ClH:1].[NH2:5][C:6]1[CH:11]=[CH:10][C:9]([Cl:1])=[CH:8][C:7]=1[CH3:12] |f:4.5|
|
Name
|
|
Quantity
|
79 g
|
Type
|
reactant
|
Smiles
|
ClCl
|
Name
|
|
Quantity
|
135 g
|
Type
|
reactant
|
Smiles
|
C(=O)NC1=C(C=CC=C1)C
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
28 g
|
Type
|
reactant
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
is stirred for 2 hours at 25° to 30° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the mixture obtained
|
Type
|
FILTRATION
|
Details
|
the formed 2 -amino-5 -chlorotoluene hydrochloride is subsequently filtered off
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.NC1=C(C=C(C=C1)Cl)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 130 g | |
YIELD: PERCENTYIELD | 73% | |
YIELD: CALCULATEDPERCENTYIELD | 132.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |